Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate, AldrichCPR
Description
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 4-position and a thioacetate ester moiety at the 2-position. The compound’s thioether linkage and ester group make it a versatile building block for medicinal chemistry, enabling applications in kinase inhibition and nucleoside analog development.
Properties
IUPAC Name |
methyl 2-(4-methylpyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6-3-4-9-8(10-6)13-5-7(11)12-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPHPDRCZRYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate typically involves the reaction of 4-methyl-2-pyrimidinethiol with methyl bromoacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine attacks the carbon atom of the bromoacetate, resulting in the formation of the thioether linkage .
Chemical Reactions Analysis
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide) . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate involves its interaction with various molecular targets and pathways. These interactions help reduce inflammation and provide therapeutic benefits .
Comparison with Similar Compounds
Data Tables for Key Compounds
Research Findings and Key Insights
This property is exploited in cross-coupling reactions for drug discovery .
Ester Group Stability : Methyl esters (e.g., in ) are generally more labile under basic conditions compared to ethyl or methoxyethyl esters (), impacting their suitability for prolonged in vivo applications .
Heterocyclic Core Modifications: Fused systems like thienopyrimidines () demonstrate improved binding to ATP pockets in kinases due to increased planarity, whereas saturated pyrimidines () may favor flexible binding conformations .
Regulatory Considerations : AldrichCPR compounds, including rare derivatives like those in , are often provided without analytical certification, necessitating independent validation by researchers .
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